N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide: is a synthetic organic compound that belongs to the class of naphthalene carboxamides
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide can be compared with other similar compounds such as:
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea:
N-(3,4-dichlorophenyl)-methyl oxamic acid ethyl ester: This compound is used in organic synthesis and has applications in the development of new materials.
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds are studied for their pharmacological activities, including their potential as triple reuptake inhibitors.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Properties
Molecular Formula |
C17H10Cl2FNO |
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Molecular Weight |
334.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H10Cl2FNO/c18-14-7-5-10(9-15(14)19)21-17(22)13-6-8-16(20)12-4-2-1-3-11(12)13/h1-9H,(H,21,22) |
InChI Key |
VBNSCIMOMXICFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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